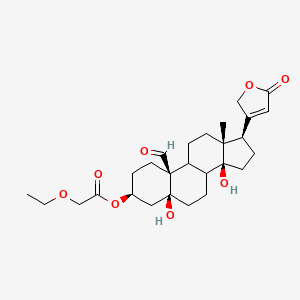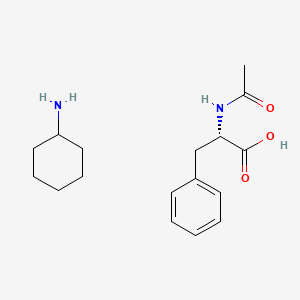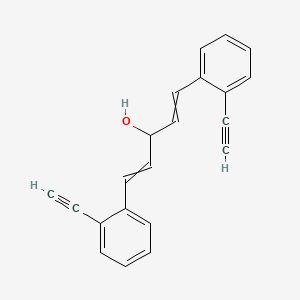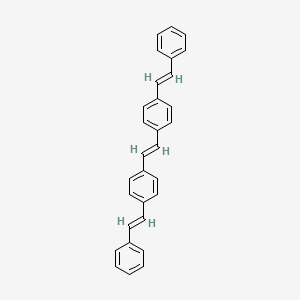
1,2-Bis(p-(trans-styryl)phenyl)-trans-ethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Distyrylstilbene is an organic compound belonging to the stilbene family. It is characterized by its extended conjugated system, which imparts unique photophysical properties. This compound is widely studied for its applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-distyrylstilbene typically involves the Wittig reaction, where benzaldehyde derivatives react with phosphonium ylides to form the stilbene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: On an industrial scale, the production of 4,4’-distyrylstilbene can be achieved through catalytic hydrogenation of precursor compounds. This process involves the use of catalysts such as Raney nickel or palladium on carbon under elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Distyrylstilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of stilbene oxides.
Reduction: Catalytic hydrogenation can reduce the double bonds in the stilbene structure.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products:
Oxidation: Stilbene oxides.
Reduction: Reduced stilbene derivatives.
Substitution: Halogenated or nitrated stilbenes.
Scientific Research Applications
4,4’-Distyrylstilbene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anti-cancer properties due to its ability to interfere with cellular processes.
Industry: Employed in the development of OLEDs and other optoelectronic devices due to its strong fluorescence and stability
Mechanism of Action
The mechanism of action of 4,4’-distyrylstilbene involves its interaction with cellular components through its conjugated π-system. This interaction can lead to the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, its ability to absorb and emit light makes it useful in optoelectronic applications .
Comparison with Similar Compounds
- 4,4’-Bis(β-methylstyryl)benzene
- 4-Styrylstilbenes
- Diethylstilbestrol
Comparison: 4,4’-Distyrylstilbene is unique due to its extended conjugated system, which provides superior photophysical properties compared to other stilbenes. This makes it particularly valuable in optoelectronic applications where strong fluorescence and stability are required .
Properties
Molecular Formula |
C30H24 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[(E)-2-phenylethenyl]-4-[(E)-2-[4-[(E)-2-phenylethenyl]phenyl]ethenyl]benzene |
InChI |
InChI=1S/C30H24/c1-3-7-25(8-4-1)11-13-27-15-19-29(20-16-27)23-24-30-21-17-28(18-22-30)14-12-26-9-5-2-6-10-26/h1-24H/b13-11+,14-12+,24-23+ |
InChI Key |
DXQFGTYOUGMXMH-DMZHBPNSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


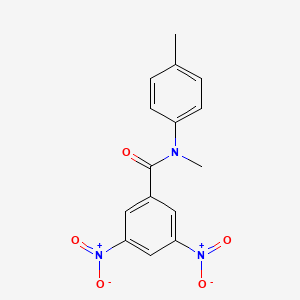
silane](/img/structure/B14503227.png)
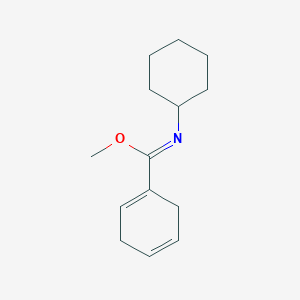
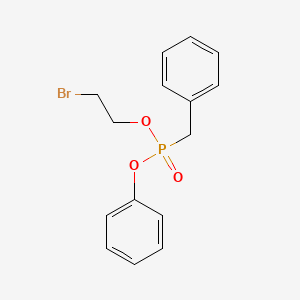
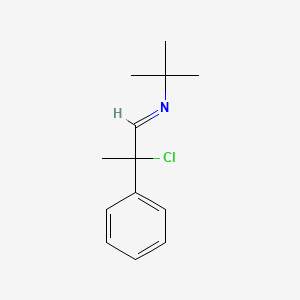
![3-{Bis[3-(trifluoromethyl)phenyl]amino}propanenitrile](/img/structure/B14503261.png)

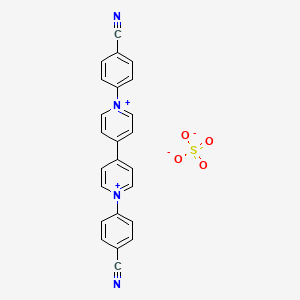
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
